molecular formula C15H17FN6O3 B2892170 N4-(3-fluorophenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine CAS No. 573973-22-5

N4-(3-fluorophenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine

Cat. No.: B2892170
CAS No.: 573973-22-5
M. Wt: 348.338
InChI Key: IHIAACZCCBHZPU-UHFFFAOYSA-N
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Description

N4-(3-Fluorophenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine is a pyrimidine derivative characterized by a triamine backbone with distinct substituents at the N2, N4, and C5 positions. At N2, an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group introduces a non-aromatic oxygen-containing heterocycle, which may enhance solubility and modulate steric effects.

Synthesis of this compound likely involves nitration of a pyrimidine precursor (e.g., 2,4,6-triaminopyrimidine) followed by sequential substitutions at N2 and N4 positions using coupling reactions, as seen in analogous pyrimidine syntheses . The oxolan-2-ylmethyl group may be introduced via alkylation or nucleophilic substitution, while the 3-fluorophenyl substituent could be added via Buchwald-Hartwig amination or similar methods .

Properties

IUPAC Name

4-N-(3-fluorophenyl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN6O3/c16-9-3-1-4-10(7-9)19-14-12(22(23)24)13(17)20-15(21-14)18-8-11-5-2-6-25-11/h1,3-4,7,11H,2,5-6,8H2,(H4,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIAACZCCBHZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663628
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-fluorophenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the pyrimidine ring.

    Substitution: Substitution of the hydrogen atoms with fluorophenyl and oxolan-2-ylmethyl groups.

    Amidation: Formation of the triamine structure through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(3-fluorophenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of N4-(3-fluorophenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine would depend on its specific interactions with biological targets. This could involve:

    Molecular Targets: Binding to enzymes or receptors.

    Pathways: Modulation of biochemical pathways involved in disease processes.

Comparison with Similar Compounds

N2-(3-Fluorophenyl)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine

  • Core Differences : Substituents at N2 and N4 are swapped compared to the target compound.
  • N2-3-Fluorophenyl: Similar meta-fluorine substitution but positioned at N2 instead of N4, altering electronic distribution across the pyrimidine core.

N4-(3-Chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine

  • N2-Methyl : A smaller substituent reduces steric hindrance but offers fewer opportunities for hydrogen bonding compared to the oxolane group.

Heterocyclic Substituent Comparisons

N2-(3-Dimethylaminopropyl)-N4-(2-fluorophenyl)-5-nitro-pyrimidine-2,4,6-triamine

  • N2-Dimethylaminopropyl: A flexible, basic side chain may improve aqueous solubility and enable cationic interactions with biological targets.

N-(Oxolan-2-ylmethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine

  • Oxolan-2-ylmethyl Shared Feature : The oxolane group is retained, suggesting its utility in balancing hydrophobicity and polarity. However, the fused pyrrolopyrimidine core alters conformational flexibility compared to the simple pyrimidine backbone.

Aromatic vs. Aliphatic Substituents

N4-(4-Methoxyphenyl)-N2-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

  • N4-4-Methoxyphenyl : The electron-donating methoxy group increases electron density on the pyrimidine ring, contrasting with the electron-withdrawing nitro group at C5. This may reduce electrophilic reactivity.
  • N2-3-Fluorophenyl : Similar to the target compound’s N4 substituent but at N2, demonstrating positional versatility in modulating activity.

N4-(4-Chlorophenyl)-N2-[3-(diethylamino)propyl]pyrimidine-2,4,6-triamine (RDS 3422)

  • Biological Activity: Exhibits EC50 values of 4–8 µM, highlighting the impact of N4-chlorophenyl and N2-diethylaminopropyl groups on potency. The diethylamino group’s basicity may enhance target engagement through ionic interactions.

Role of the C5 Nitro Group

The nitro group at C5 is a common feature in pyrimidine derivatives, contributing to:

  • Electronic Effects : Strong electron-withdrawing nature polarizes the pyrimidine ring, enhancing reactivity in substitution reactions.
  • Biological Interactions : Nitro groups in analogues like vericiguat intermediates participate in hydrogen bonding or redox interactions, though specific data for the target compound are lacking .

Data Tables

Table 1: Substituent and Physicochemical Comparisons

Compound Name N4 Substituent N2 Substituent C5 Group Key Properties
Target Compound 3-Fluorophenyl Oxolan-2-ylmethyl NO2 Balanced polarity, moderate steric bulk
N2-(3-Fluorophenyl)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine Furan-2-ylmethyl 3-Fluorophenyl NO2 Aromatic N4, higher π-stacking potential
N4-(3-Chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine 3-Chlorophenyl Methyl NO2 High lipophilicity, small N2 group
N4-(4-Methoxyphenyl)-N2-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine 4-Methoxyphenyl 3-Fluorophenyl NO2 Electron-rich N4, reduced reactivity

Biological Activity

N4-(3-fluorophenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine is a pyrimidine derivative that has garnered attention for its potential therapeutic applications. This compound's unique structural features may confer specific biological activities, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N6O3C_{17}H_{22}N_{6}O_{3} with a molecular weight of 358.4 g/mol. The compound features a pyrimidine core substituted with a 3-fluorophenyl group and an oxolan-2-ylmethyl moiety, which may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC17H22N6O3C_{17}H_{22}N_{6}O_{3}
Molecular Weight358.4 g/mol
IUPAC NameThis compound
InChI KeyJKEWGBJXQXXVLM-UHFFFAOYSA-N

Research indicates that compounds within the pyrimidine class can exhibit various mechanisms of action, including inhibition of key enzymes involved in nucleic acid metabolism. Specifically, this compound may act as a dihydrofolate reductase (DHFR) inhibitor, similar to other pyrimidine derivatives that have been shown to interfere with DNA synthesis and cellular proliferation.

Anticancer Activity

In vitro studies have demonstrated that related pyrimidine compounds exhibit antiproliferative effects against several cancer cell lines. For instance, compounds structurally similar to N4-(3-fluorophenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine have shown significant activity against HeLa and other tumor cells at concentrations lower than 10 µM . The presence of the nitro group in the structure may enhance its reactivity towards biological targets.

Antimicrobial Activity

The compound's potential antimicrobial activity has also been investigated. Some derivatives have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL . This suggests that modifications in the structure can lead to varying degrees of biological activity against resistant strains.

Case Studies

  • Antitubercular Efficacy : A study evaluated the antitubercular properties of various pyrimidine derivatives, including those related to our compound. The most potent derivative exhibited an MIC of 4 μg/mL against M. tuberculosis H37Rv and showed comparable efficacy against rifampicin-resistant strains .
  • Anticancer Screening : A series of pyrimidine derivatives were tested against multiple cancer cell lines using the MTT assay, revealing that certain substitutions led to enhanced cytotoxicity. Notably, compounds with halogen substitutions demonstrated increased antiproliferative effects due to their ability to induce DNA damage through alkylation .

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